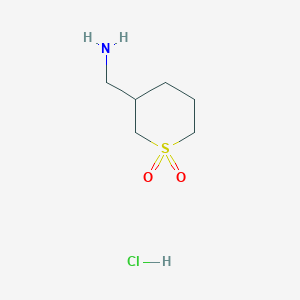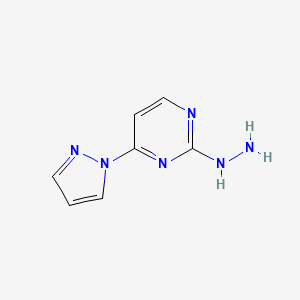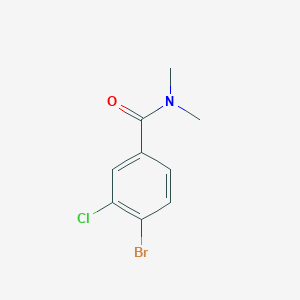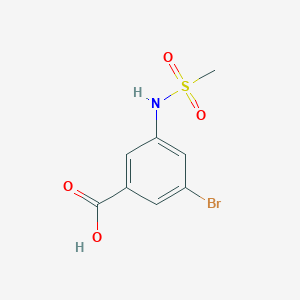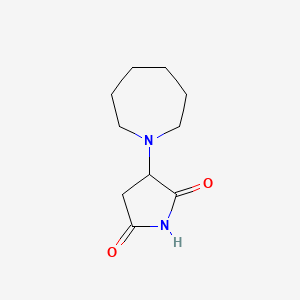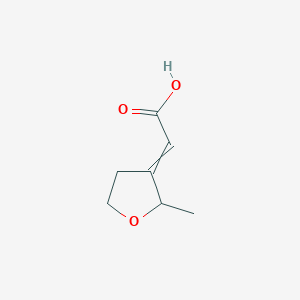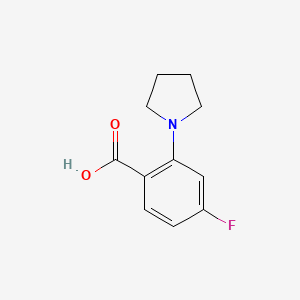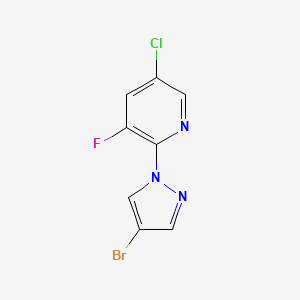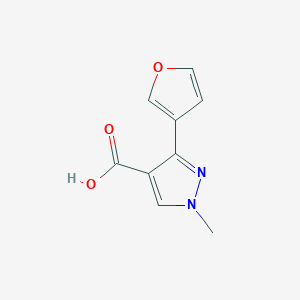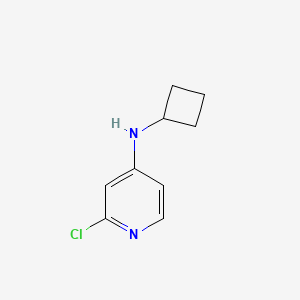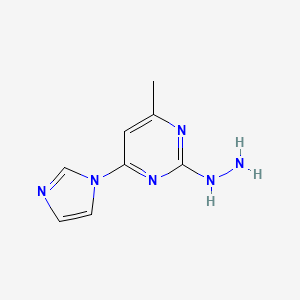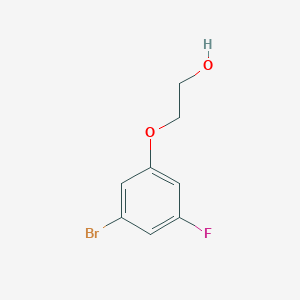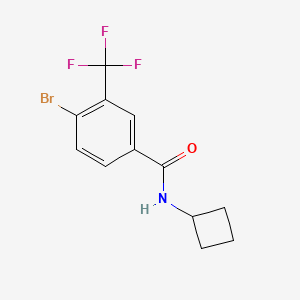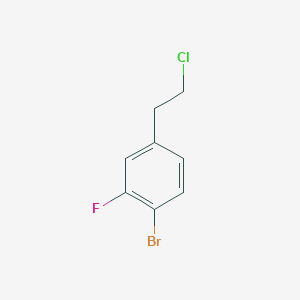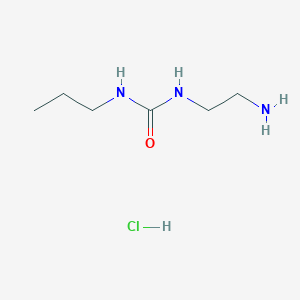
1-(2-Aminoethyl)-3-propylurea hydrochloride
説明
The compound “1-(2-Aminoethyl)-3-propylurea hydrochloride” is a hydrochloride salt of a urea derivative. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance the binding affinity of a drug to its target .
Molecular Structure Analysis
The molecular structure of “1-(2-Aminoethyl)-3-propylurea hydrochloride” would likely consist of a urea core, with a 2-aminoethyl group on one side and a propyl group on the other. The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated amino group .Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions, including hydrolysis and reactions with various nucleophiles . The specific reactions that “1-(2-Aminoethyl)-3-propylurea hydrochloride” might undergo would depend on the conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Aminoethyl)-3-propylurea hydrochloride” would depend on its specific structure. For example, it would likely be soluble in water due to the presence of the hydrochloride salt .科学的研究の応用
Antihypertensive Applications
A study explored the antihypertensive properties of 1-(2-aminoethyl) derivatives, finding that some compounds in this class demonstrated potent oral antihypertensive activity in hypertensive rat models and renal hypertensive dogs. This suggests a potential application in managing hypertension (Tilley, Levitan, Kierstead, & Cohen, 1980).
Analgesic Properties
Research on 1-acyl-3-aminomethylureas, a related class of compounds, showed that some derivatives, such as 1-acetyl-3-piperidinomethylurea hydrochloride, exhibited analgesic effects, although with some undesirable side effects (Spielman & Richards, 1946).
Antibacterial Activities
A series of N-substituted thiourea derivatives were synthesized and tested for antibacterial properties. Some compounds exhibited significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Kalhor, Salehifar, & Nikokar, 2014).
Uterine Relaxant Activity
Some derivatives of 1-(2-aminoethyl) showed potent uterine relaxant activity, which could be relevant in the management of preterm labor (Viswanathan & Chaudhari, 2006).
Corrosion Inhibition
Compounds like 1-(2-aminoethyl)-2-oleylimidazoline, which share structural similarities with 1-(2-aminoethyl)-3-propylurea hydrochloride, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. This indicates potential industrial applications in corrosion prevention (Yadav, Behera, & Sharma, 2016).
Potential for Cardiac Dysrhythmia Treatment
Recainam hydrochloride, a propylurea compound, has been studied for its antidysrhythmic effects in cardiac patients, suggesting possible therapeutic applications for related compounds in treating cardiac arrhythmias (Hampton, Anastasiou-Nana, Nanas, Nappi, Capuzzi, & Anderson, 1987).
将来の方向性
特性
IUPAC Name |
1-(2-aminoethyl)-3-propylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.ClH/c1-2-4-8-6(10)9-5-3-7;/h2-5,7H2,1H3,(H2,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYZESBAFPHTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-propylurea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



